molecular formula C5H6N4O2 B1592300 5-Nitropyridine-2,4-diamine CAS No. 2586-99-4

5-Nitropyridine-2,4-diamine

Cat. No.: B1592300
CAS No.: 2586-99-4
M. Wt: 154.13 g/mol
InChI Key: SXBHXFMYNOLWEC-UHFFFAOYSA-N
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Description

5-Nitropyridine-2,4-diamine is an organic compound with the molecular formula C₅H₆N₄O₂ It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a nitro group (-NO₂) at the 5-position and two amino groups (-NH₂) at the 2- and 4-positions on the pyridine ring

Scientific Research Applications

5-Nitropyridine-2,4-diamine has several scientific research applications, including:

Safety and Hazards

The safety information for 5-Nitropyridine-2,4-diamine indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement P261 .

Future Directions

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This suggests that the development of new synthetic methods for 5-Nitropyridine-2,4-diamine and its derivatives could be a promising future direction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2,4-diamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Further substitution reactions can introduce amino groups at the desired positions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. For example, a two-step continuous flow synthesis can be employed, where pyridine N-oxide is nitrated under controlled conditions to produce the desired nitropyridine derivative .

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitro-substituted pyridine derivatives.

    Reduction: Formation of amino-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-Nitropyridine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 3-Nitropyridine-2,4-diamine
  • 2-Methoxy-3-nitropyridin-4-amine
  • 4-Amino-3-nitropyridine
  • 4-Amino-3,5-dinitropyridine

Comparison: 5-Nitropyridine-2,4-diamine is unique due to the specific positioning of its nitro and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-nitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHXFMYNOLWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618330
Record name 5-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2586-99-4
Record name 5-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-amino-2-chloro-5-nitropyridine (4) (1.0 g, 5.76 mmol) in 50 ml 28% NH4OH was heated in a sealed tube at 120° C. for overnight. After cooling the reaction mixture to room temperature afforded orange red solid 5 (0.770 g, 77%). 1H NMR (DMSO-d6, 500 MHz): δ 8.66 (1H, s), 7.35 (1H, br s), 6.73 (1H, brs), 5.67 (1H, s); EIMS m/z: 155.2 (M+1), 153.2 (M−1)
Name
4-amino-2-chloro-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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